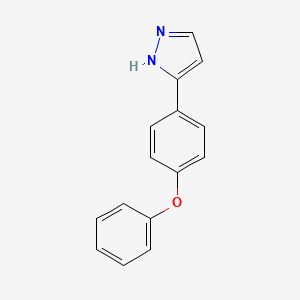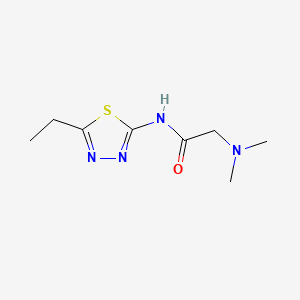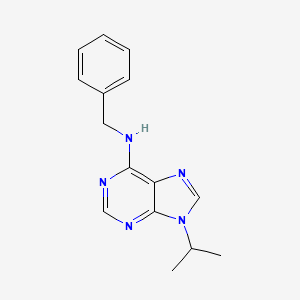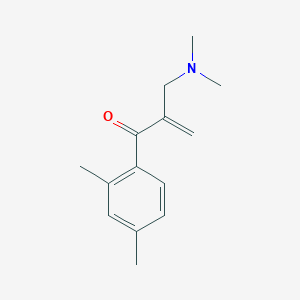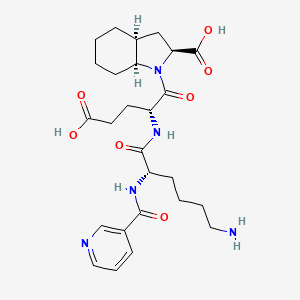
1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DU-1777, también conocido como ácido 1-(N2-nicotinil-L-lisil-gamma-D-glutamil)octahidro-1H-indol-2-carboxílico, es un fármaco de molécula pequeña desarrollado por Dainippon Pharmaceutical Co., Ltd. Es principalmente reconocido por su papel como inhibidor de la enzima convertidora de angiotensina y agonista del canal de potasio. Este compuesto fue investigado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión .
Métodos De Preparación
La síntesis de DU-1777 involucra múltiples pasos, comenzando desde los precursores apropiados. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que la preparación implica el acoplamiento de las fracciones nicotinil-L-lisil y gamma-D-glutamil a una estructura básica de ácido octahidro-1H-indol-2-carboxílico . Los métodos de producción industrial para tales compuestos generalmente involucran técnicas de síntesis orgánica a gran escala, incluyendo pasos de purificación como la cristalización y la cromatografía para asegurar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
DU-1777 experimenta varias reacciones químicas, incluyendo:
Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales en la molécula, potencialmente alterando sus propiedades farmacológicas.
Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen halógenos y nucleófilos, que pueden reemplazar átomos o grupos específicos dentro de la molécula.
Hidrólisis: Esta reacción implica la descomposición del compuesto en presencia de agua, lo que a menudo lleva a la formación de moléculas más simples.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados con actividad biológica alterada .
Aplicaciones Científicas De Investigación
Química: Como compuesto modelo para estudiar inhibidores de la enzima convertidora de angiotensina y agonistas del canal de potasio.
Biología: Investigado por sus efectos en las vías y mecanismos celulares relacionados con la hipertensión.
Medicina: Explorado como agente terapéutico para el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión.
Industria: Posibles aplicaciones en la industria farmacéutica para desarrollar nuevos fármacos antihipertensivos.
Mecanismo De Acción
DU-1777 ejerce sus efectos principalmente a través de dos mecanismos:
Inhibición de la enzima convertidora de angiotensina: Al inhibir esta enzima, DU-1777 previene la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Esto conduce a la vasodilatación y una posterior reducción de la presión arterial.
Activación de los canales de potasio: DU-1777 actúa como un agonista del canal de potasio, promoviendo la salida de iones potasio de las células.
Comparación Con Compuestos Similares
DU-1777 se puede comparar con otros inhibidores de la enzima convertidora de angiotensina y agonistas del canal de potasio:
Captopril: Otro inhibidor de la enzima convertidora de angiotensina, pero no tiene actividad agonista del canal de potasio.
Enalapril: Similar a DU-1777 en su inhibición de la enzima convertidora de angiotensina, pero carece del mecanismo dual que involucra los canales de potasio.
Lisinopril: Un inhibidor de la enzima convertidora de angiotensina con una duración de acción más larga en comparación con DU-1777.
La singularidad de DU-1777 radica en su mecanismo de acción dual, combinando la inhibición de la enzima convertidora de angiotensina con la activación del canal de potasio, lo que puede ofrecer beneficios terapéuticos mejorados en el manejo de la hipertensión .
Propiedades
Número CAS |
116662-73-8 |
|---|---|
Fórmula molecular |
C26H37N5O7 |
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-6-amino-2-(pyridine-3-carbonylamino)hexanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C26H37N5O7/c27-12-4-3-8-18(29-23(34)17-7-5-13-28-15-17)24(35)30-19(10-11-22(32)33)25(36)31-20-9-2-1-6-16(20)14-21(31)26(37)38/h5,7,13,15-16,18-21H,1-4,6,8-12,14,27H2,(H,29,34)(H,30,35)(H,32,33)(H,37,38)/t16-,18-,19+,20-,21-/m0/s1 |
Clave InChI |
NDXIQTFRXMWLEQ-RQUKQETFSA-N |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O |
SMILES canónico |
C1CCC2C(C1)CC(N2C(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O |
Secuencia |
KEX |
Sinónimos |
1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid DU 1777 DU-1777 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


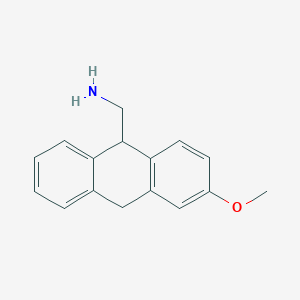

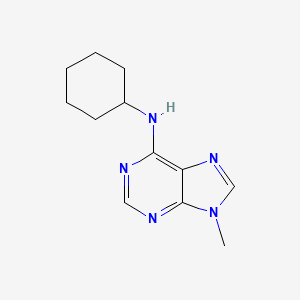

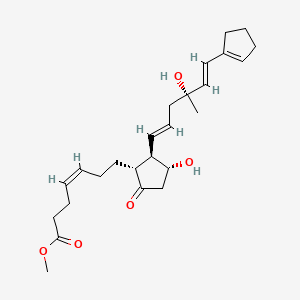
![4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline](/img/structure/B3061438.png)
